molecular formula C8H11ClN4 B12295209 2-Chloro-5-piperazin-1-yl-pyrimidine

2-Chloro-5-piperazin-1-yl-pyrimidine

Cat. No.: B12295209
M. Wt: 198.65 g/mol
InChI Key: SIRNECQPHYGZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-piperazin-1-yl-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and a piperazine ring at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-piperazin-1-yl-pyrimidine typically involves the reaction of 2-chloropyrimidine with piperazine. One common method includes the use of a solvent such as dichloromethane (DCM) and a base like triethylamine to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .

Mechanism of Action

The mechanism of action of 2-Chloro-5-piperazin-1-yl-pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Properties

Molecular Formula

C8H11ClN4

Molecular Weight

198.65 g/mol

IUPAC Name

2-chloro-5-piperazin-1-ylpyrimidine

InChI

InChI=1S/C8H11ClN4/c9-8-11-5-7(6-12-8)13-3-1-10-2-4-13/h5-6,10H,1-4H2

InChI Key

SIRNECQPHYGZCU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=C(N=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.